molecular formula C17H21NO B13447294 p-Hydroxy Benzphetamine-d6 CAS No. 1246815-64-4

p-Hydroxy Benzphetamine-d6

Cat. No.: B13447294
CAS No.: 1246815-64-4
M. Wt: 261.39 g/mol
InChI Key: CXDPIOJNCGKSDQ-JCKIRYGESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxy Benzphetamine-d6 typically involves the deuteration of p-Hydroxy Benzphetamine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and ensure consistency .

Chemical Reactions Analysis

Types of Reactions: p-Hydroxy Benzphetamine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-Benzoquinone derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

Chemistry: In analytical chemistry, p-Hydroxy Benzphetamine-d6 is used as an internal standard for mass spectrometry and other analytical techniques. Its stable isotopic labeling allows for precise quantification and analysis of metabolic pathways .

Biology and Medicine: In biological research, this compound helps in studying the metabolism of Benzphetamine and its effects on the human body. It is also used in pharmacokinetic studies to understand drug interactions and metabolic rates .

Industry: Industrially, this compound is used in the development of new pharmaceuticals and in quality control processes to ensure the consistency and efficacy of drug formulations .

Mechanism of Action

The mechanism of action of p-Hydroxy Benzphetamine-d6 is similar to that of Benzphetamine. It acts as a sympathomimetic agent, stimulating the release of norepinephrine and dopamine in the central nervous system. This leads to increased alertness and reduced appetite. The deuterated form allows for detailed study of these pathways without altering the compound’s pharmacological properties .

Comparison with Similar Compounds

Uniqueness: p-Hydroxy Benzphetamine-d6 is unique due to its stable isotopic labeling, which makes it invaluable in research settings. This labeling allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-deuterated compounds .

Properties

CAS No.

1246815-64-4

Molecular Formula

C17H21NO

Molecular Weight

261.39 g/mol

IUPAC Name

4-[2-[benzyl(methyl)amino]-1,1,2,3,3,3-hexadeuteriopropyl]phenol

InChI

InChI=1S/C17H21NO/c1-14(12-15-8-10-17(19)11-9-15)18(2)13-16-6-4-3-5-7-16/h3-11,14,19H,12-13H2,1-2H3/i1D3,12D2,14D

InChI Key

CXDPIOJNCGKSDQ-JCKIRYGESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)O)N(C)CC2=CC=CC=C2

Canonical SMILES

CC(CC1=CC=C(C=C1)O)N(C)CC2=CC=CC=C2

Origin of Product

United States

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